L-Glutaminyl-L-lysine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
45234-03-5 |
|---|---|
Molecular Formula |
C11H22N4O4 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C11H22N4O4/c12-6-2-1-3-8(11(18)19)15-10(17)7(13)4-5-9(14)16/h7-8H,1-6,12-13H2,(H2,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1 |
InChI Key |
CLSDNFWKGFJIBZ-YUMQZZPRSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CCC(=O)N)N |
physical_description |
Solid |
Origin of Product |
United States |
Enzymatic Pathways of L Glutaminyl L Lysine Formation
Transglutaminase-Catalyzed Nε-(γ-L-glutamyl)-L-lysine Isopeptide Bond Formation
Transglutaminases (TGs), classified as EC 2.3.2.13, are a family of enzymes that create covalent bonds between a free amine group and the γ-carboxamide group of a peptide-bound glutamine residue. nih.govwikipedia.org The most prominent reaction is the crosslinking of proteins through the formation of an ε-(γ-glutamyl)lysine isopeptide bond between the side chains of lysine (B10760008) and glutamine residues, releasing ammonia (B1221849) in the process. nih.govnih.govresearchgate.net This process is fundamental to various biological phenomena, including blood clotting, skin formation, and the stabilization of the extracellular matrix. nih.govnih.govmdpi.com
The transamidation reaction catalyzed by transglutaminases occurs via a two-step mechanism involving a Cys-His-Asp catalytic triad (B1167595) within the enzyme's active site. wikipedia.orgnih.gov
Acyl-Enzyme Intermediate Formation: The process begins with the nucleophilic attack of the thiol group of a cysteine residue in the TG active site on the γ-carboxamide group of a protein-bound glutamine (the acyl donor). This forms a covalent acyl-enzyme intermediate, specifically a thioester bond, and results in the release of an ammonia molecule. nih.govtandfonline.com
Acyl Transfer: The second step involves the nucleophilic attack by the ε-amino group of a lysine residue (the acyl acceptor) on the thioester intermediate. This displaces the cysteine residue, resolving the intermediate and forming the stable Nε-(γ-L-glutamyl)-L-lysine isopeptide bond between the two amino acid residues. youtube.comnih.gov
This reaction is generally considered irreversible and is subject to tight physiological control. wikipedia.org
While transglutaminases catalyze the same fundamental reaction, different isozymes exhibit distinct substrate specificities. This specificity is determined by the structural features surrounding the active site that recognize and bind the glutamine (acyl donor) and lysine (acyl acceptor) substrates.
Research using proteinaceous protease inhibitors as model substrates for microbial transglutaminase (MTG) has shed light on the requirements for an effective lysine (amine-donor) substrate. nih.gov Key findings from these studies include:
The primary reactive site for proteases can also be the prime lysine residue recognized by MTG. nih.gov
The nature of amino acid residues flanking the target lysine significantly affects reactivity. Positively charged residues (Lysine or Arginine) preceding the amine-donor lysine can enhance reactivity. nih.gov
In contrast, mammalian transglutaminases often have more stringent requirements. For example, guinea pig liver tissue transglutaminase (TG2) shows different substrate preferences than MTG, indicating a distinct molecular basis for substrate recognition between the microbial and mammalian enzymes. mdpi.comnih.gov
| Enzyme Type | Key Characteristics | Example Substrates | Reference |
| Microbial TG (MTG) | Calcium-independent, broad substrate specificity. | Casein, various protease inhibitors (e.g., STI2). | tandfonline.comoup.comnih.gov |
| Tissue TG (TG2) | Calcium-dependent, regulated by GTP/GDP, involved in ECM stabilization. | Fibronectin, osteonectin, collagen. | nih.govmdpi.com |
| Factor XIIIa (FXIIIa) | Calcium-dependent, crucial for blood clot stabilization. | Fibrin. | nih.govmdpi.com |
The activity of transglutaminases, particularly mammalian TG2, is tightly regulated to prevent unwanted protein crosslinking. nih.govphysiology.org This regulation occurs through multiple mechanisms depending on the cellular or extracellular environment.
Allosteric Regulation by Ca²⁺ and Guanine (B1146940) Nucleotides: In the intracellular environment, TG2 activity is primarily controlled by the opposing effects of calcium ions (Ca²⁺) and guanine nucleotides (GTP/GDP). nih.gov The low intracellular concentration of Ca²⁺ and high concentration of GTP keep the enzyme in a catalytically inactive, "closed" conformation. nih.gov An influx of Ca²⁺ triggers a conformational change to the "open," active state, allowing transamidation to occur. Conversely, the binding of GTP or GDP allosterically inhibits the enzyme, favoring the closed state. nih.gov
Redox Regulation: The extracellular environment presents a puzzle, as Ca²⁺ levels are high, yet TG2 is often inactive. nih.gov Evidence suggests that the redox state plays a key role. The formation of intramolecular disulfide bonds, particularly involving a triad of cysteine residues (Cys370, Cys371, and Cys230), can lock the enzyme in an inactive state. The switch between the reduced (active) and oxidized (inactive) forms provides a crucial layer of extracellular regulation. nih.gov
Transcriptional and Post-Translational Control: The expression of the TG2 gene can be upregulated by signaling pathways such as NF-κB. nih.govnih.gov Furthermore, the enzyme's activity can be inhibited by S-nitrosylation of the active site cysteine residue by nitric oxide (NO). nih.gov
Biosynthesis of L-Glutaminyl-L-lysine and Related Dipeptides by Other Enzymatic Systems
Beyond transglutaminases, other enzyme classes are capable of synthesizing dipeptides from their constituent amino acids, offering alternative pathways for the formation of compounds structurally related to this compound.
The first LAL to be discovered was YwfE (also called BacD) from Bacillus subtilis. researchgate.netmdpi.com Since then, several other LALs have been identified from various microorganisms, each with a distinct substrate spectrum. mdpi.com This specificity makes them promising tools for the targeted biocatalytic production of dipeptides. nih.govnih.gov
| L-Amino Acid Ligase | Source Organism | Substrate Specificity Highlights | Reference |
| YwfE (BacD) | Bacillus subtilis | Synthesizes various dipeptides, but not all combinations. | researchgate.netnih.gov |
| RizA | Bacillus subtilis | High specificity for producing dipeptides with an N-terminal arginine. | researchgate.net |
| RSp1486a | Ralstonia solanacearum | Prefers bulkier amino acids at the N-terminus and less bulky ones at the C-terminus. | mdpi.comnih.gov |
| Plu1440 | Photorhabdus luminescens | Synthesizes dipeptides containing L-asparagine at the N-terminus. | mdpi.com |
| TabS | Pseudomonas syringae | Can accept larger amino acids as its N-terminal substrate. | mdpi.comnih.gov |
The differing specificities of these enzymes provide a versatile toolkit for dipeptide synthesis. For instance, while one LAL might efficiently synthesize Ala-Gln, another might be better suited for Arg-X dipeptides or those with bulky N-terminal residues. researchgate.netmdpi.comnih.gov
Cell-free biosynthesis systems, which utilize crude cell extracts or purified enzymes in vitro, have emerged as powerful platforms for producing natural products, including lysine-derived compounds. acs.orgnih.gov These systems offer flexibility and allow for the direct manipulation and optimization of biosynthetic pathways. acs.orgresearchgate.net
Research has demonstrated the cell-free synthesis of various lysine-derived unnatural amino acids by expressing a series of enzymes (e.g., halogenase, oxidase, lyase, ligase, hydroxylase) in vitro. acs.orgnih.gov This approach has been successfully used to produce a dipeptide, γ-L-glutamyl-L-β-ethynylserine, by reconstituting the full five-enzyme pathway in a cell-free system. acs.orgresearchgate.net
Similarly, the biosynthesis of ε-poly-L-lysine, a homopolymer linked by isopeptide bonds, has been achieved in a cell-free system from Streptomyces albulus. researchgate.net This synthesis was shown to be ATP-dependent and catalyzed by membrane-bound enzymes, suggesting a nonribosomal peptide synthesis mechanism that begins with the adenylation of L-lysine. researchgate.net These studies highlight the potential of cell-free systems for producing not only simple dipeptides but also more complex lysine-containing polymers and derivatives.
Considerations of Different Isomeric Forms in Biosynthesis (e.g., alpha vs. gamma linkage)
The biosynthesis of this compound must be considered in the context of its two primary isomeric forms, which are distinguished by the linkage between the glutamine and lysine residues. The formation of either the α- or γ-linked isomer is determined by the specific enzymatic machinery involved, leading to dipeptides with potentially different biological roles and stabilities.
The γ-linkage, specifically the ε-(γ-glutamyl)lysine bond, is a hallmark of the action of transglutaminases. This isopeptide bond is formed between the side chains of glutamine and lysine residues that are part of a polypeptide chain. The reaction proceeds via a two-step mechanism. First, the transglutaminase forms a thioester intermediate with the γ-carboxamide group of a glutamine residue, releasing ammonia. Subsequently, the ε-amino group of a lysine residue acts as a nucleophile, attacking the thioester and forming the stable isopeptide bond. The resulting cross-linked proteins are highly resistant to proteolytic degradation. The free L-γ-Glutaminyl-L-lysine dipeptide is then understood to arise from the complete proteolytic breakdown of these modified proteins.
The formation of the α-linkage results in a standard dipeptide, L-α-Glutaminyl-L-lysine. This bond connects the α-carboxyl group of glutamine to the α-amino group of lysine. The enzymatic synthesis of such a dipeptide outside of ribosomal protein synthesis is less common but can be achieved through several pathways. L-amino acid ligases (EC 6.3.2.28) are enzymes that catalyze the formation of a peptide bond between two L-amino acids, coupled with the hydrolysis of ATP. These enzymes could directly synthesize L-α-Glutaminyl-L-lysine from free L-glutamine and L-lysine. Non-ribosomal peptide synthetases (NRPSs) are another key pathway for the production of a vast array of natural peptide products. These multi-domain enzymes activate and link amino acids in a sequential manner, and a dipeptide could be a final product or an intermediate. Furthermore, some studies have suggested that aminoacyl-tRNA synthetases, under specific conditions, can catalyze the formation of dipeptides, although this is not their primary biological function.
The table below summarizes the key distinctions in the biosynthesis of the two isomeric forms of this compound.
| Feature | L-α-Glutaminyl-L-lysine | L-γ-Glutaminyl-L-lysine |
| Bond Type | Alpha (α) peptide bond | Gamma (γ) isopeptide bond (ε-(γ-glutamyl)lysine) |
| Primary Enzymatic Pathway | L-amino acid ligases, Non-ribosomal peptide synthetases (NRPSs) | Transglutaminases |
| Substrates | Free L-glutamine and L-lysine | Peptide/protein-bound glutamine and lysine residues |
| Cellular Context | Specialized secondary metabolism, potential for direct dipeptide synthesis | Primarily post-translational modification of proteins |
| Formation Mechanism | ATP-dependent ligation of free amino acids | Acyl-transfer reaction forming a cross-link, followed by proteolysis |
Catabolism and Metabolic Fate of L Glutaminyl L Lysine
Enzymatic Degradation by γ-Glutamylamine Cyclotransferase (EC 4.3.2.8)
The primary enzyme responsible for the catabolism of L-Glutaminyl-L-lysine is γ-Glutamylamine Cyclotransferase (GGACT). This enzyme facilitates the conversion of γ-glutamylamines into 5-oxo-L-proline and a free amine.
The catalytic action of GGACT involves an intramolecular cyclization of the γ-glutamyl portion of the this compound substrate. This reaction does not hydrolyze the isopeptide bond directly but rather cleaves the γ-glutamyl moiety from the lysine (B10760008). The proposed mechanism suggests that a key acidic residue in the enzyme's active site, such as glutamate (B1630785), initiates the reaction. This results in the formation of a tetrahedral intermediate, which then resolves into two products: 5-oxo-L-proline (also known as pyroglutamic acid) and a free L-lysine molecule. The structure of GGACT in complex with its product, 5-oxo-L-proline, has provided significant insight into this catalytic mechanism.
GGACT exhibits a high degree of specificity for L-γ-glutamylamines. Its activity is particularly high toward ε-(L-γ-glutamyl)-L-lysine. The enzyme can also act on other L-γ-glutamyl conjugates with various mono- and polyamines, as well as amino acids. However, it shows no activity towards L-glutamine itself. This specificity distinguishes it from another related enzyme, γ-glutamylcyclotransferase (GGCT), which primarily acts on L-γ-glutamyl-α-amino acids. The structural differences in the active sites of GGACT and GGCT are thought to account for their distinct substrate preferences.
Below is an interactive table summarizing the substrate preferences of γ-Glutamylamine Cyclotransferase.
| Substrate | Enzyme Activity |
| ε-(L-γ-glutamyl)-L-lysine | High |
| Other L-γ-glutamylamines | Moderate to High |
| L-γ-glutamyl-α-amino acids | Low to None |
| L-glutamine | None |
Note: This table provides a qualitative summary of enzyme activity based on available research.
γ-Glutamylamine Cyclotransferase activity has been identified in various mammalian tissues. The enzyme was first purified from rabbit kidney, which remains a significant site of its known activity. Its presence in other tissues suggests a widespread role in the metabolism of γ-glutamyl-ε-lysine isopeptides, which are formed during protein cross-linking by transglutaminases. This enzymatic activity is crucial for breaking down these cross-links, thereby allowing for the recycling of the constituent amino acids.
Proteolytic Processing and Other Breakdown Pathways of this compound
While GGACT is the principal enzyme for this compound catabolism, other breakdown pathways also contribute to its metabolic fate. The isopeptide bond of this compound is known to be resistant to conventional proteolysis, which typically cleaves peptide bonds involving α-carboxyl and α-amino groups.
Molecular Roles of L Glutaminyl L Lysine in Protein Post Translational Modifications and Structures
Formation of Isopeptide Cross-Links within Proteins
The formation of an L-glutaminyl-L-lysine isopeptide bond is a crucial post-translational modification that covalently links protein chains. This bond is an amide linkage between the γ-carboxyl group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue. wikipedia.orgresearchgate.netresearchgate.net This reaction is predominantly catalyzed by a family of enzymes known as transglutaminases. nih.govresearchgate.net Unlike a standard peptide bond which links the α-carboxyl group of one amino acid to the α-amino group of another to form the protein backbone, the isopeptide bond creates a branch point in the protein's primary sequence. wikipedia.org
Contribution to Protein Network Formation and Stability
The formation of this compound isopeptide bonds is fundamental to the creation of highly stable protein networks. These covalent cross-links are significantly more resistant to proteolysis and denaturation than non-covalent interactions, thereby providing substantial mechanical stability to protein structures. researchgate.netnih.gov This cross-linking can occur both intramolecularly (within the same polypeptide chain) and intermolecularly (between different polypeptide chains), leading to the formation of protein oligomers and large, insoluble protein aggregates. researchgate.netresearchgate.net
The stability imparted by these bonds is critical in various biological contexts. For instance, they are essential for the stabilization of blood clots, the structural integrity of skin and hair, and the formation of the protective mucus lining of the gastrointestinal tract. nih.gov The high stability of the isopeptide bond is comparable to that of a standard peptide bond, with a bond strength of approximately 70 kcal/mol (or 300 kJ/mol). wikipedia.org
Impact on Protein Conformation and Functional Dynamics
The introduction of this compound isopeptide cross-links can significantly influence a protein's three-dimensional structure and its functional dynamics. By creating covalent linkages between different parts of a protein or between different protein subunits, these bonds can lock a protein into a specific conformation, thereby altering its flexibility and movement. This conformational constraint can have profound effects on the protein's biological activity. nih.gov
The recognition and specificity of protein interactions can also be modulated by the presence of isopeptide bonds. The structural topology and dynamics of protein chains, as well as the peptide sequences near the isopeptide bond, are critical factors influencing these interactions. nih.gov For example, modifications in the vicinity of the isopeptide bond in ubiquitin chains have been shown to affect their recognition and processing by other proteins. nih.gov
Involvement in Cellular and Tissue Architecture
The structural reinforcement provided by this compound isopeptide bonds is crucial for the integrity of various cellular and tissue structures, from bacterial cell walls to the protective envelopes of mammalian cells.
Role in Bacterial Cell Wall Peptidoglycan Structure and Assembly
In many bacteria, the peptidoglycan layer of the cell wall is essential for maintaining cell shape and protecting against osmotic lysis. wikipedia.orgnih.gov This mesh-like structure is composed of glycan strands cross-linked by short peptides. nih.govoup.com The composition of these peptide stems and the nature of the cross-links can vary between bacterial species.
In many Gram-positive bacteria, the peptide chains are cross-linked through a bridge that often involves an L-lysine residue. wikipedia.orgnih.govglycopedia.eu For example, in Staphylococcus aureus, the peptide stem contains L-alanine, D-glutamine, L-lysine, and D-alanine, with a glycine (B1666218) interbridge connecting the tetrapeptides. wikipedia.org The cross-linking process is vital for the integrity of the bacterial cell wall. youtube.com The amidation of D-glutamate to D-glutamine in peptidoglycan precursors is a critical step for this cross-linking to occur in mycobacteria. nih.gov
| Bacterial Type | Peptide Stem Composition Example | Cross-linking Feature |
|---|---|---|
| Gram-negative (e.g., E. coli) | L-alanine, D-glutamic acid, meso-diaminopimelic acid, D-alanine | Direct cross-link between peptide chains. nih.govyoutube.com |
| Gram-positive (e.g., S. aureus) | L-alanine, D-glutamine, L-lysine, D-alanine | Peptide interbridge (e.g., five glycines) connects peptide chains. wikipedia.orgyoutube.com |
Contribution to the Mechanical Integration of Keratin (B1170402) Intermediate Filaments with Cell Envelopes
In epidermal cells, the mechanical strength of the tissue is largely due to the network of keratin intermediate filaments. The attachment of these filaments to the cornified cell envelope, a specialized structure at the periphery of terminally differentiated epidermal cells, is crucial for skin integrity. nih.gov This connection is heavily reliant on the formation of isopeptide bonds catalyzed by transglutaminases. nih.govnih.gov
Research has shown that type II keratin chains are cross-linked to various proteins in the cell envelope primarily through a single, highly conserved lysine residue located in their head domain. nih.gov This specific this compound linkage acts as an anchor, mechanically integrating the keratin cytoskeleton with the cell periphery. A mutation leading to the loss of this essential lysine residue can result in structural defects in the epidermis. nih.gov
Broader Context of Lysine Acyl Modifications and Glutamine-Related Modifications
The formation of the this compound bond is a specific example within a broader landscape of post-translational modifications involving lysine and glutamine residues.
Lysine residues are targets for a wide array of acyl modifications beyond the formation of isopeptide bonds. These modifications involve the attachment of an acyl group to the ε-amino group of lysine and are crucial for regulating protein function. encyclopedia.pubresearchgate.netnih.gov
| Modification | Description | Functional Consequence |
|---|---|---|
| Acetylation | Transfer of an acetyl group from acetyl-coenzyme A. encyclopedia.pubh1.co | Neutralizes the positive charge of lysine, affecting protein-DNA interactions and gene expression. encyclopedia.pubh1.co |
| Succinylation | Addition of a succinyl group. creative-peptides.com | These modifications alter the charge and structure of proteins, influencing their function in diverse cellular processes. creative-peptides.com |
| Malonylation | Addition of a malonyl group. creative-peptides.com | |
| Glutarylation | Addition of a glutaryl group. creative-peptides.com |
Glutamine and its precursor, glutamate (B1630785), are also involved in various post-translational modifications and metabolic pathways that influence cellular processes. Glutamine synthetase, the enzyme that produces glutamine from glutamate and ammonia (B1221849), is itself subject to oxidative post-translational modifications that can alter its activity. nih.govnih.gov Furthermore, glutamine metabolism is linked to epigenetic regulation, where changes in glutamine levels can affect post-translational modifications of proteins, such as O-GlcNAcylation, which in turn can regulate gene expression. tandfonline.com
Advanced Methodologies for L Glutaminyl L Lysine Research
Chromatographic and Spectrometric Techniques for Detection and Quantification
Chromatography and spectrometry are cornerstone techniques for the analysis of L-glutaminyl-L-lysine, providing the means to isolate, identify, and measure the abundance of this dipeptide in complex biological mixtures.
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the separation and purification of this compound from other components. Reverse-phase HPLC (RP-HPLC) has proven effective in achieving baseline separation of the ε-(γ-glutamyl)lysine isopeptide from its other isomers after proteolytic digestion of protein samples. This separation is critical for accurate quantification and further analysis.
The technique is also extensively used to assess the purity of synthetic peptides containing the isopeptide bond and to monitor their stability. For instance, the resistance of peptides containing this compound to enzymatic degradation can be tracked by analyzing samples at different time points with HPLC; the percentage of the intact peptide is determined by comparing the integrated peak areas over time.
Table 1: Applications of HPLC in this compound Research Press Run to see the interactive table.
Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the definitive identification and precise quantification of this compound. This approach couples the powerful separation capabilities of HPLC with the mass-resolving power of a mass spectrometer. A rapid and convenient method for the precise quantification of ε-(γ-glutamyl)lysine isopeptide in proteolytic digests of cross-linked protein samples has been developed using this technique.
For quantification, the mass spectrometer is often operated in MS/MS mode, using a technique known as multiple reaction monitoring (MRM). This allows for highly selective detection by monitoring specific fragmentation patterns of the parent ion. For ε-(γ-glutamyl)lysine, this involves monitoring the transition of the parent ion (m/z 276) to specific product ions (e.g., m/z 147 and 130). This methodology has been successfully validated for quantifying the isopeptide in complex matrices like human urine, achieving a sensitivity of 0.1 ng/mL with a precision of less than 20% coefficient of variation (CV).
LC-MS/MS is also the gold standard for identifying the exact location of the isopeptide bond within a protein. The process involves digesting the protein with an enzyme like trypsin and then analyzing the resulting peptide fragments. The mass increase corresponding to the cross-linked peptide is identified, and the subsequent fragmentation (MS2) spectrum provides sequence information that confirms the covalent linkage between specific lysine (B10760008) and glutamine residues.
Table 2: Key Findings from LC-MS/MS Studies of ε-(γ-Glutamyl)lysine Press Run to see the interactive table.
Paper chromatography and Thin-Layer Chromatography (TLC) are classical analytical techniques that have been historically important in biochemical studies of amino acids and peptides, including this compound. These methods separate molecules based on their differential partitioning between a stationary phase (e.g., cellulose (B213188) paper or a thin layer of silica (B1680970) gel) and a liquid mobile phase that moves up the stationary phase via capillary action.
In the context of isopeptide research, paper chromatography was used in early studies to identify and isolate ε-(γ-glutamyl)lysine from enzymatic digests of proteins labeled with radioactive lysine (³H-L-Lysine). After an initial separation on an ion-exchange column, the fraction containing the isodipeptide was applied to chromatography paper. The radioactivity profile along the developed chromatogram revealed a peak that co-migrated with a known ε-(γ-glutamyl)lysine standard.
While these methods are often less sensitive and slower than modern HPLC techniques, they are simple, inexpensive, and can be valuable for qualitative analysis and for separating a large number of samples simultaneously.
Table 3: Comparison of Planar Chromatography Techniques for Isopeptide Studies Press Run to see the interactive table.
Chemical Synthesis and Derivatization Strategies for Research Probes
Methodologies for the Laboratory Synthesis of L-Glutaminyl-L-lysine and its Analogues
The laboratory synthesis of this compound (Gln-Lys) can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The choice of method depends on the desired scale, purity requirements, and the complexity of the target analogue.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for synthesizing peptides due to its efficiency and amenability to automation. 20.210.105researchgate.net The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). 20.210.105
A typical SPPS protocol for this compound would involve the following steps:
Resin Preparation: A suitable resin, such as a Wang or 2-chlorotrityl chloride resin, is chosen. The first amino acid, Fmoc-Lys(Boc)-OH, is attached to the resin. The ε-amino group of lysine (B10760008) is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the conditions used for the removal of the Nα-protecting group. peptide.com
Nα-Deprotection: The Nα-(9-fluorenylmethoxycarbonyl) (Fmoc) group of the resin-bound lysine is removed using a mild base, typically a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). 20.210.105masterorganicchemistry.com
Coupling: The next amino acid, Fmoc-Gln(Trt)-OH, is activated and coupled to the free amino group of the resin-bound lysine. The side-chain amide of glutamine is protected with a trityl (Trt) group to prevent side reactions. nih.gov Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium-based reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). 20.210.105researchgate.net
Cleavage and Deprotection: Once the dipeptide is assembled, it is cleaved from the resin, and all protecting groups are removed simultaneously. This is typically achieved by treatment with a strong acid cocktail, such as trifluoroacetic acid (TFA) containing scavengers like water and triisopropylsilane (B1312306) to prevent side reactions. 20.210.105nih.gov
Purification: The crude peptide is then purified, usually by reversed-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Synthesis
Solution-phase synthesis is a classical method that is still used, particularly for large-scale synthesis of short peptides. researchgate.netresearchgate.net In this approach, all reactions are carried out in a homogeneous solution.
A representative solution-phase synthesis of this compound might employ the following strategy:
Protection of Amino Acids: The amino acids are appropriately protected. For instance, L-glutamine can be protected as Cbz-Gln-OH (benzyloxycarbonyl-L-glutamine), and L-lysine can be protected as H-Lys(Boc)-OBzl (L-lysine with a Boc-protected side chain and a benzyl (B1604629) ester at the C-terminus). masterorganicchemistry.comorganic-chemistry.org
Coupling: The protected amino acids are coupled in a suitable organic solvent using a coupling reagent like DCC. nih.gov
Deprotection: The protecting groups are removed in a stepwise manner. For example, the Cbz group can be removed by hydrogenolysis, and the Boc and benzyl ester groups can be removed by acidolysis. masterorganicchemistry.com
Purification: The final product is purified by crystallization or chromatography.
Protecting Groups for Synthesis
The selection of appropriate protecting groups is critical to the success of peptide synthesis. The table below summarizes some commonly used protecting groups for the functional groups of glutamine and lysine.
| Amino Acid | Functional Group | Protecting Group | Abbreviation |
| Glutamine | α-Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc |
| α-Amino | tert-Butyloxycarbonyl | Boc | |
| α-Amino | Benzyloxycarbonyl | Cbz or Z | |
| Side-chain Amide | Trityl | Trt | |
| Lysine | α-Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc |
| α-Amino | tert-Butyloxycarbonyl | Boc | |
| ε-Amino | tert-Butyloxycarbonyl | Boc | |
| ε-Amino | Benzyloxycarbonyl | Cbz or Z | |
| ε-Amino | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z |
Preparation of Modified this compound Compounds for Mechanistic Studies
To study the mechanisms of enzymes and other biological processes, it is often necessary to use modified versions of this compound. These modifications can include the incorporation of fluorescent labels, biotin (B1667282) tags, or other reporter groups.
Fluorescently Labeled this compound
Fluorescently labeled Gln-Lys dipeptides are valuable probes for studying enzyme kinetics and for imaging. A fluorescent tag can be attached to the dipeptide at various positions, most commonly on the ε-amino group of the lysine side chain.
A general procedure for synthesizing a fluorescently labeled Gln-Lys dipeptide involves:
Synthesizing the dipeptide on a solid support, using an orthogonal protecting group on the lysine side chain, such as Mtt (4-methyltrityl) or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl). peptide.com
Selectively removing the orthogonal protecting group while the peptide remains attached to the resin and the Nα- and other side-chain protecting groups are still in place.
Reacting the deprotected lysine side-chain amino group with an activated fluorescent dye, such as a fluorescein (B123965) isothiocyanate (FITC) or a succinimidyl ester of another fluorophore. bachem.comnih.gov
Cleaving the labeled peptide from the resin and removing the remaining protecting groups.
Purifying the fluorescently labeled dipeptide by HPLC.
Biotinylated this compound
Biotinylation of the Gln-Lys dipeptide allows for its use in affinity purification, immunoassays, and other applications that exploit the strong interaction between biotin and avidin (B1170675) or streptavidin. sigmaaldrich.com The synthesis of a biotinylated Gln-Lys dipeptide follows a similar strategy to fluorescent labeling. A biotin moiety with a linker arm is typically coupled to the ε-amino group of the lysine residue on the solid phase. nih.govmdpi.com
Data Table of Modified this compound Probes
| Modification | Position of Modification | Reporter Group | Application |
| Fluorescent Labeling | Lysine ε-amino group | Fluorescein, Rhodamine | Enzyme kinetics, FRET assays, Imaging |
| Biotinylation | Lysine ε-amino group | Biotin | Affinity purification, Immunoassays |
Design and Application of Model Peptides Containing this compound
Model peptides containing the this compound sequence are instrumental in studying the substrate specificity of enzymes and the mechanisms of protein cross-linking.
Transglutaminase Substrates
The Gln-Lys sequence is a well-established recognition motif for transglutaminases (TGs). nih.govtandfonline.com These enzymes catalyze the formation of a highly stable isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue. tandfonline.comresearchgate.net This cross-linking reaction is important in various physiological and pathological processes.
Model peptides containing Gln-Lys are used to:
Assay Transglutaminase Activity: Short synthetic peptides are used as substrates to measure the kinetic parameters of different transglutaminase isozymes. tandfonline.com The rate of the reaction can be monitored by various methods, including the incorporation of a labeled primary amine (like monodansylcadaverine) into the glutamine residue. tandfonline.com
Investigate Substrate Specificity: By systematically varying the amino acids flanking the Gln-Lys core, researchers can determine the sequence preferences of different transglutaminases. nih.govtandfonline.com For example, studies have shown that the nature of the amino acids C-terminal to the glutamine residue can significantly influence the reaction rate for certain transglutaminases. tandfonline.com
Identify Transglutaminase-Reactive Residues in Proteins: Peptides containing a glutamine residue can be used as probes to identify the reactive lysine residues in a target protein. nih.gov Conversely, lysine-containing peptides can be used to identify reactive glutamine residues.
Protein Cross-linking Research
Beyond enzymatic cross-linking, the Gln-Lys sequence can also be involved in non-enzymatic cross-linking in long-lived proteins. nih.gov Model peptides are used to study the chemical mechanisms of this spontaneous cross-linking, which is thought to proceed through a glutarimide (B196013) intermediate. nih.gov These studies are relevant to understanding age-related changes in tissues and the pathology of certain diseases.
Data Table of Model Peptides
| Model Peptide Sequence | Research Application | Key Findings |
| Z-Gln-Gly | Transglutaminase substrate | Used to establish basic enzyme activity. |
| Ac-YAQTT-NH2 | Non-enzymatic cross-linking | Mimics a Gln cross-linking site in filensin to study glutarimide intermediate formation. nih.gov |
| Various GXXQXXG sequences | Transglutaminase specificity | Hydrophobic residues C-terminal to Gln enhance reactivity for some transglutaminases. tandfonline.com |
Q & A
Q. How should researchers validate the specificity of antibodies or probes targeting this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
